Cajucarinolide Cajucarinolide Cajucarinolide is a clerodane diterpene isolated from the cortices of Croton cajucara (Euphorbiaceae). This compound possesses anti-inflammatory activity and inhibits bee venom phospholipase A2 in vitro.
Brand Name: Vulcanchem
CAS No.: 147742-03-8
VCID: VC0522496
InChI: InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3
SMILES: CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol

Cajucarinolide

CAS No.: 147742-03-8

Cat. No.: VC0522496

Molecular Formula: C19H22O6

Molecular Weight: 346.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cajucarinolide - 147742-03-8

Specification

CAS No. 147742-03-8
Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
IUPAC Name 5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione
Standard InChI InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3
Standard InChI Key KDHLKFOOPWLPCD-UHFFFAOYSA-N
SMILES CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C
Canonical SMILES CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C
Appearance Solid powder

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

Cajucarinolide (CAS: 147742-03-8; PubChem CID: 3035811) is defined by the IUPAC name 5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione . Its structure features a spiro junction between a decalin system and a γ-lactone ring, with a hydroxylated furanone moiety appended to the oxolane ring (Fig. 1) . The compound’s stereochemical complexity, including undefined stereo centers at positions 4a, 8a, and others, complicates 3D conformation modeling .

Table 1: Key Chemical Identifiers of Cajucarinolide

PropertyValue
Molecular FormulaC19H22O6C_{19}H_{22}O_6
Molecular Weight346.4 g/mol
CAS Registry Number147742-03-8
XLogP31.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the spirocyclic framework and functional group arrangement . The 13C^{13}C NMR spectrum reveals carbonyl signals at δ 176.8 ppm (C-2) and δ 170.2 ppm (C-2'), consistent with lactone and furanone carbonyls, respectively . High-resolution MS data ([M+H]+ m/z 347.1492) align with the molecular formula . Computational studies predict moderate lipophilicity (XLogP3 = 1.2) and limited rotatable bonds (n = 1), suggesting favorable membrane permeability but constrained conformational flexibility .

Biosynthetic Origins and Natural Distribution

Cajucarinolide is exclusively reported in Croton cajucara, a medicinal shrub native to the Amazon Basin . Clerodane diterpenes like cajucarinolide are characteristic secondary metabolites of Euphorbiaceae plants, often synthesized via the methylerythritol phosphate (MEP) pathway . The compound accumulates in cortical tissues, where it likely functions as a phytoalexin against herbivores or pathogens . No synthetic routes to cajucarinolide have been published, though its structural analog isocajucarinolide co-occurs in the same plant .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Cajucarinolide demonstrates dose-dependent inhibition of bee venom phospholipase A2 (PLA2), with an IC50 of 18.7 μM . PLA2 catalyzes the hydrolysis of membrane phospholipids to arachidonic acid, a precursor of pro-inflammatory eicosanoids . By binding to the enzyme’s active site, cajucarinolide suppresses prostaglandin and leukotriene synthesis, mitigating inflammation . Comparative studies with dexamethasone suggest cajucarinolide’s potency is comparable to synthetic glucocorticoids in murine edema models .

Structure-Activity Relationships

The furanone and γ-lactone moieties are critical for PLA2 inhibition. Hydrogen bonding between the furanone carbonyl and His48 of PLA2 stabilizes the enzyme-inhibitor complex, while the lactone ring enhances hydrophobic interactions with the catalytic pocket . Methyl groups at C-4 and C-7 improve lipid solubility, facilitating cellular uptake .

Table 2: Pharmacodynamic Profile of Cajucarinolide

ParameterValue/Observation
PLA2 Inhibition (IC50)18.7 μM
SolubilityLipophilic (logP 1.2)
Bioavailability (Pred.)Moderate (63% in silico)

Analytical Methods for Isolation and Characterization

Extraction and Purification

Cajucarinolide is isolated via sequential solvent extraction of C. cajucara cortex using ethyl acetate, followed by silica gel chromatography . Reverse-phase HPLC (C18 column, acetonitrile-water gradient) yields >95% purity .

Spectroscopic Identification

  • UV-Vis: λmax 235 nm (α,β-unsaturated carbonyl) .

  • IR: Bands at 1775 cm⁻¹ (γ-lactone), 1710 cm⁻¹ (furanone C=O), and 3400 cm⁻¹ (OH) .

  • MS/MS: Fragment ions at m/z 329 ([M+H-H2O]+) and 301 ([M+H-HCOOH]+) confirm dehydration and decarboxylation pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator